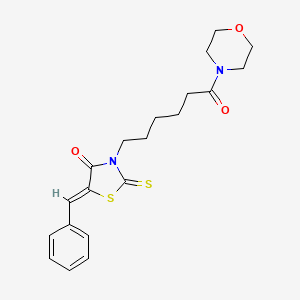

(Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one

Description

(Z)-5-Benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a benzylidene moiety at position 5 and a 6-morpholino-6-oxohexyl chain at position 2. This compound’s design likely aims to optimize pharmacokinetic properties, such as solubility and bioavailability, while retaining biological activity observed in related structures.

Properties

IUPAC Name |

(5Z)-5-benzylidene-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S2/c23-18(21-11-13-25-14-12-21)9-5-2-6-10-22-19(24)17(27-20(22)26)15-16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2/b17-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADUMDSSNHQPIO-ICFOKQHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)CCCCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one typically involves multiple steps, starting with the formation of the thioxothiazolidinone core. One common approach is the condensation of a suitable benzaldehyde derivative with a morpholino-substituted hexanoic acid derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, can help optimize the synthesis process and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: (Z)-5-Benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, such as halides or alkyl groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its antioxidant properties make it a candidate for studying oxidative stress and its effects on biological systems.

Industry: Use in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Substituents critically impact melting points, solubility, and stability:

Table 3: Physicochemical Properties

Key Observations:

- The target compound’s morpholino group likely lowers its melting point compared to aryl-substituted analogues (e.g., 223°C in ), favoring amorphous solid formation.

- Hydrophilic substituents (e.g., morpholino, hydroxy ) improve solubility, critical for drug delivery.

Biological Activity

(Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of dermatology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a benzylidene moiety. The morpholino group enhances its solubility and bioavailability.

Molecular Formula: C₁₈H₂₃N₃O₂S

Molecular Weight: 345.46 g/mol

Log P: 5.4 (indicating good lipophilicity)

Inhibition of Tyrosinase Activity

A primary mechanism through which (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one exerts its biological effects is through the inhibition of the enzyme tyrosinase. This enzyme plays a crucial role in melanin biosynthesis, making it a target for anti-melanogenic agents.

- IC50 Values: The compound exhibits potent inhibitory activity against mushroom tyrosinase with an IC50 of 1.03 ± 0.14 µM, significantly lower than that of kojic acid (IC50 = 25.26 ± 1.10 µM) .

Antioxidant Activity

The compound also demonstrates strong antioxidant properties, which are crucial for mitigating oxidative stress in cells. In B16F10 melanoma cells, it effectively reduced levels of reactive oxygen species (ROS) and peroxynitrite (ONOO⁻), contributing to its anti-melanogenic effects .

Efficacy in Cell Studies

In vitro studies using B16F10 melanoma cells revealed that (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one significantly reduced melanin production and cellular tyrosinase activity induced by alpha-MSH and IBMX. This reduction was concentration-dependent, indicating a robust anti-melanogenic effect .

Comparative Analysis with Other Compounds

To further understand the efficacy of this compound, a comparative analysis with other known tyrosinase inhibitors was conducted:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| (Z)-5-benzylidene-3-(6-morpholino...) | 1.03 | Competitive inhibition |

| Kojic Acid | 25.26 | Competitive inhibition |

| Arbutin | 12.0 | Non-competitive inhibition |

| Resveratrol | 15.0 | Mixed-type inhibition |

Case Study: Anti-Melanogenic Effects

A study demonstrated that treatment with (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one led to a significant decrease in melanin synthesis in B16F10 cells. The compound not only inhibited tyrosinase activity but also downregulated melanogenesis-associated proteins and genes, suggesting a multifaceted approach to reducing pigmentation .

Research Findings on Antioxidant Activity

Research has shown that this compound exhibits radical scavenging activities similar to well-known antioxidants, indicating its potential as a therapeutic agent in conditions characterized by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.